Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- typically involves multiple steps. One common method starts with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride. This intermediate reacts with N-(2-hydroxyethyl)-N-(3-methylphenyl)amine to form the desired sulfonamide. The final step involves esterification with benzoyl chloride to introduce the benzoyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. The benzoyloxy and methylphenyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without additional functional groups.
N-ethyl-4-methylbenzenesulfonamide: A similar compound with an ethyl group instead of the benzoyloxyethyl group.
N-butylbenzenesulfonamide: Another derivative with a butyl group.
Uniqueness
Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(3-methylphenyl)- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The benzoyloxy group can enhance its solubility and reactivity, while the methylphenyl group may improve its binding interactions with biological targets.
Properties
CAS No. |
61294-02-8 |
---|---|
Molecular Formula |
C22H21NO4S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C22H21NO4S/c1-18-9-8-12-20(17-18)23(28(25,26)21-13-6-3-7-14-21)15-16-27-22(24)19-10-4-2-5-11-19/h2-14,17H,15-16H2,1H3 |
InChI Key |
GQXXQIPWVUFORD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.